molecular formula C9H16N2O2 B13527199 3-(4-Aminocyclohexyl)oxazolidin-2-one

3-(4-Aminocyclohexyl)oxazolidin-2-one

Cat. No.: B13527199
M. Wt: 184.24 g/mol
InChI Key: TVSNZBRBUVINOL-UHFFFAOYSA-N
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Description

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one is a chemical compound that features a cyclohexyl ring substituted with an amino group and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-aminocyclohexanone with an appropriate oxazolidinone precursor. One common method involves the hydrogenation of 4-nitrophenyl acetic acid to produce 4-aminocyclohexyl acetic acid, which is then cyclized to form the oxazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic hydrogenation and cyclization reactions. The use of palladium on carbon (Pd/C) as a catalyst under controlled temperature and pressure conditions is common. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitro derivatives or imines.

    Reduction: Amino alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one is unique due to its combination of a cyclohexyl ring and an oxazolidinone ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H16N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h7-8H,1-6,10H2

InChI Key

TVSNZBRBUVINOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2CCOC2=O

Origin of Product

United States

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